molecular formula C17H19N5O2 B6902725 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide

Cat. No.: B6902725
M. Wt: 325.4 g/mol
InChI Key: YLGPGMKKNCQVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrimidine ring, and a benzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under catalytic conditions.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate amines with carbonyl compounds, followed by cyclization.

    Coupling of the benzamide moiety: The final step involves the coupling of the cyclopropane and pyrimidine intermediates with a benzamide derivative under conditions such as amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-4-yl]benzamide
  • 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-6-yl]benzamide
  • 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzoic acid

Uniqueness

The uniqueness of 3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(cyclopropanecarbonylamino)-N-[2-(dimethylamino)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-22(2)17-18-9-14(10-19-17)21-16(24)12-4-3-5-13(8-12)20-15(23)11-6-7-11/h3-5,8-11H,6-7H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGPGMKKNCQVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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